SuO-Glu-Val-Cit-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E (SuO-Glu-Val-Cit-PAB-MMAE) is a chemical compound used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a cleavable ADC linker (SuO-Glu-Val-Cit-PAB) and a potent tubulin inhibitor, Monomethyl Auristatin E (MMAE). ADCs are a class of targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves multiple steps:
Formation of the ADC linker: The linker is synthesized by coupling Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with Glutaryl-Valyl-Citrulline-p-Aminobenzyl.
Attachment of Monomethyl Auristatin E: The linker is then conjugated with Monomethyl Auristatin E under specific reaction conditions to form the final compound
Industrial Production Methods
Industrial production of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Conducted in controlled environments to maintain consistency.
Purification: Techniques such as chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E undergoes various chemical reactions, including:
Cleavage reactions: The ADC linker is cleavable, allowing the release of Monomethyl Auristatin E within the target cells.
Substitution reactions: The compound can undergo substitution reactions with specific reagents.
Common Reagents and Conditions
Cleavage: Enzymatic cleavage by cathepsin B in lysosomes.
Substitution: Reagents such as DMSO (Dimethyl sulfoxide) are used in the synthesis and purification processes.
Major Products Formed
The major product formed from the cleavage of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E is Monomethyl Auristatin E, which exerts cytotoxic effects on cancer cells .
Applications De Recherche Scientifique
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E has numerous scientific research applications:
Cancer therapy: Used in the development of ADCs for targeted cancer treatment.
Drug delivery systems: Its cleavable linker design makes it ideal for creating efficient drug delivery systems.
Biological research: Studied for its effects on microtubule dynamics and cell division
Mécanisme D'action
The mechanism of action of Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E involves:
Targeting cancer cells: The ADC binds to specific antigens on cancer cells.
Internalization and cleavage: The ADC is internalized and cleaved by lysosomal enzymes, releasing Monomethyl Auristatin E.
Inhibition of tubulin polymerization: Monomethyl Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Monomethyl Auristatin F (MMAF): Similar to Monomethyl Auristatin E but with different linker properties.
Maytansinoids: Another class of cytotoxic agents used in ADCs
Uniqueness
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate-Glutaryl-Valyl-Citrulline-p-Aminobenzyl-Monomethyl Auristatin E is unique due to its highly efficient and cleavable linker design, which enhances the specificity and efficacy of ADCs in cancer therapy .
Propriétés
Formule moléculaire |
C67H103N11O17 |
---|---|
Poids moléculaire |
1334.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C67H103N11O17/c1-15-41(8)58(49(92-13)36-53(82)77-35-21-25-48(77)60(93-14)42(9)61(85)70-43(10)59(84)45-22-17-16-18-23-45)75(11)65(89)56(39(4)5)74-64(88)57(40(6)7)76(12)67(91)94-37-44-28-30-46(31-29-44)71-62(86)47(24-20-34-69-66(68)90)72-63(87)55(38(2)3)73-50(79)26-19-27-54(83)95-78-51(80)32-33-52(78)81/h16-18,22-23,28-31,38-43,47-49,55-60,84H,15,19-21,24-27,32-37H2,1-14H3,(H,70,85)(H,71,86)(H,72,87)(H,73,79)(H,74,88)(H3,68,69,90)/t41-,42+,43+,47-,48-,49+,55-,56-,57-,58-,59+,60+/m0/s1 |
Clé InChI |
QULAXLHJSKOZMO-FBMBWUFNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.